Tetrahydrocanabinolic acid

Cannabinoid receptor pharmacology Receptor binding affinity Structure-activity relationship

Δ9-THCA (CAS 37347-91-4) is the essential acidic cannabinoid reference standard for accurate total cannabinoid quantification per USDA and UNODC mandates. Unlike decarboxylated THC, THCA is non-psychoactive (CB1 Ki=23.5 μM; CB2 Ki=8.5 μM) and engages TRPA1, TRPM8, PPARγ, and T-type calcium channels without confounding CB1/CB2 activation. Its higher decarboxylation temperature versus CBDA (83.2% vs. 71.0% conversion efficiency) demands compound-specific analytical protocols. Ideal for HPLC-UV/UHPLC-MS/MS method validation, decarboxylation efficiency correction, recombinant THCA synthase biosynthesis platforms, and non-psychoactive anti-emetic development. Substituting with neutral cannabinoids invalidates native plant cannabinoid profiling and acidic-cannabinoid pharmacology studies.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 37347-91-4
Cat. No. B15472548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocanabinolic acid
CAS37347-91-4
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(C=CC3C(OC2(C1)C(=O)O)(C)C)C)O
InChIInChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)19-16-11-14(2)9-10-17(16)21(3,4)26-22(19,13-15)20(24)25/h9-12,16-17,23H,5-8,13H2,1-4H3,(H,24,25)
InChIKeyYZGCYNMNFASAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocanabinolic acid (THCA) CAS 37347-91-4: Procurement Considerations for Non-Psychoactive Cannabinoid Research and Biosynthesis


Tetrahydrocanabinolic acid (Δ⁹-THCA, CAS 37347-91-4) is the acidic biosynthetic precursor of Δ⁹-tetrahydrocannabinol (THC), constituting the dominant cannabinoid fraction in fresh, undried Cannabis sativa L. plant material [1]. Unlike its decarboxylated counterpart THC, THCA does not produce psychoactive effects and exhibits a distinct molecular pharmacology profile mediated by targets including TRP channels, PPARγ, and COX enzymes [2]. THCA serves as a critical analytical reference standard for cannabis potency testing, a starting material for controlled decarboxylation studies, and a key substrate in recombinant biosynthesis platforms. Its procurement is essential for laboratories requiring authentic acidic cannabinoid standards distinct from neutral cannabinoid preparations.

Why Δ⁹-THC and Other Neutral Cannabinoids Cannot Substitute for THCA in Receptor Pharmacology and Analytical Applications


Substituting THCA with its decarboxylated product Δ⁹-THC or other neutral cannabinoids is scientifically invalid for applications requiring authentic acidic cannabinoid activity or accurate quantification of native plant cannabinoid profiles. THCA possesses a carboxylic acid moiety at the C2 position that fundamentally alters its receptor binding properties, conferring negligible affinity at CB1 (Ki = 23.5 μM) and CB2 (Ki = 8.5 μM) receptors [1], whereas THC acts as a potent CB1/CB2 agonist [2]. Furthermore, the differential thermal stability of THCA relative to CBDA—with THCA exhibiting a higher decarboxylation reaction temperature—demands compound-specific analytical protocols and precludes interchangeable use in thermal processing studies [3]. The acid moiety also enables distinct interactions with TRP channels and COX enzymes that are absent or substantially altered in neutral cannabinoid counterparts.

Quantitative Differentiation of Tetrahydrocanabinolic Acid (THCA) CAS 37347-91-4: Comparative Evidence Against Δ⁹-THC, CBDA, and Other Cannabinoids


CB1 and CB2 Receptor Affinity: THCA Exhibits Negligible Binding Relative to Δ⁹-THC

THCA demonstrates negligible binding affinity at human CB1 and CB2 receptors compared to its decarboxylated product Δ⁹-THC. In competitive radioligand displacement assays using HEK-293 cells expressing human CB1 and CB2 receptors with [³H]CP55,940 as the radioligand, THCA displayed a CB1 Ki of 23.5 μM and a CB2 Ki of 8.5 μM [1]. An independent study confirmed that THCA-A has little affinity or efficacy at CB1 or CB2 [2]. In contrast, Δ⁹-THC acts as a potent partial agonist at both receptors with sub-micromolar affinity. This 100-fold or greater difference in binding affinity establishes that THCA cannot be substituted for THC in CB1/CB2-mediated pharmacological studies.

Cannabinoid receptor pharmacology Receptor binding affinity Structure-activity relationship

TRP Channel Activity Profile: THCA Demonstrates Distinct TRPA1 and TRPM8 Modulation

THCA exhibits a distinct TRP channel activity profile relative to its decarboxylated counterpart Δ⁹-THC and other acidic cannabinoids. In fluorescence-based calcium assays using transfected cells, THCA was identified as an agonist at TRPA1 and TRPM8 channels, and an antagonist at TRPV1, TRPV2, and TRPM8 [1]. Notably, all non-acid cannabinoids tested (except CBC and CBN) potently activated and desensitized rat TRPV2, whereas acidic cannabinoids including THCA did not exhibit this potent TRPV2 activation profile [1]. This acid-specific differential activity at TRPV2 represents a clear functional distinction between THCA and neutral cannabinoids. THCA also modulated recombinant human T-type calcium channels (Caᵥ3.2 and Caᵥ3.3) at low micromolar concentrations in vitro, with significant modulation of kinetics and voltage dependence [2].

TRP channel pharmacology Pain and inflammation Non-psychoactive cannabinoid therapeutics

Thermal Decarboxylation Kinetics: THCA Requires Higher Reaction Temperature Than CBDA

THCA and CBDA exhibit different thermal decarboxylation kinetics, with THCA requiring a higher decarboxylation reaction temperature than CBDA. Thermogravimetric (TG/DTG) analysis comparing the decarboxylation dynamics of pure THCA and CBDA at varying heating rates revealed that THCA consistently exhibits a higher decarboxylation reaction temperature than CBDA [1]. In forensic decarboxylation studies under the UNODC condition (150 °C, 12 min with tribenzylamine in ethanol), THCA converted to Δ⁹-THC with 83.2% efficiency, while CBDA converted to CBD with 71.0% efficiency under identical conditions [2]. Under capped conditions without solvent (Condition C), Δ⁹-THC production from THCA reached 53.4%, whereas CBD production from CBDA was only 11.7% [2].

Cannabinoid analytical chemistry Decarboxylation optimization Cannabis processing

Cyclooxygenase (COX) Inhibition: THCA Contributes to Anti-Inflammatory Activity Distinct from Neutral Cannabinoids

THCA demonstrates cyclooxygenase (COX) enzyme inhibitory activity in vitro, contributing to anti-inflammatory effects that are distinct from its decarboxylated counterpart Δ⁹-THC. In an in vitro enzyme-based COX-1/COX-2 inhibition assay and cell-based prostaglandin production radioimmunoassay, THCA (Δ⁹-THC-A) inhibited COX enzyme activity with IC₅₀ values ranging from 1.7 × 10⁻³ to 2.0 × 10⁻⁴ M (170-200 μM) [1]. THCA, CBDA, and CBGA collectively demonstrate the most pronounced COX-1 and COX-2 inhibition among acidic cannabinoids, with CBDA exhibiting selective COX-2 inhibition (IC₅₀ ≈ 2 μM, 9-fold selectivity over COX-1) [2]. The acidic cannabinoid class as a whole exhibits enhanced COX inhibitory capacity relative to their neutral counterparts.

Anti-inflammatory pharmacology COX-1/COX-2 inhibition Prostaglandin synthesis

Anti-Nausea and Anti-Emetic Efficacy: THCA Demonstrates Potent Activity Without Psychoactivity

THCA potently reduces nausea-induced conditioned gaping in rats and vomiting in Suncus murinus (house musk shrew), with effects blocked by the CB1 receptor antagonist SR141716, suggesting a CB1 receptor mechanism of action distinct from the psychoactive effects of Δ⁹-THC [1]. Combinations of very low doses of THCA + CBDA robustly reduced lithium chloride (LiCl)-induced conditioned gaping in male Sprague-Dawley rats [2]. THCA may be a more potent alternative to THC in the treatment of nausea and vomiting due to its ability to produce anti-emetic effects without the intoxicating properties associated with THC [1].

Nausea and vomiting Chemotherapy-induced nausea Non-psychoactive anti-emetic

Recombinant THCA Synthase Patents: Biosynthetic Production Platforms

THCA is the target product of multiple patented recombinant biosynthesis platforms, establishing its commercial and industrial relevance distinct from other cannabinoids. Willow Biosciences Inc. has filed patent application US2022078258 (Publication No. 2023/069921) covering recombinant THCA synthase polypeptides engineered for enhanced biosynthesis of cannabinoids [1]. The patent describes recombinant polypeptides with THCA synthase activity, nucleic acids encoding these polypeptides, recombinant host cells producing these polypeptides, and methods for the preparation of Δ⁹-tetrahydrocannabinolic acid (THCA) and Δ⁹-tetrahydrocannabivarinic acid [1]. This biosynthetic route enables scalable, fermentation-based production of THCA without reliance on Cannabis plant cultivation.

Synthetic biology Cannabinoid biosynthesis Enzyme engineering

Primary Application Scenarios for Tetrahydrocanabinolic Acid (THCA) CAS 37347-91-4 in Research and Industrial Settings


Analytical Reference Standard for Cannabis Potency Testing and Regulatory Compliance

THCA (CAS 37347-91-4) is an essential certified reference material for accurate quantification of cannabinoid content in Cannabis sativa plant material, extracts, and finished products. Regulatory frameworks including the USDA Domestic Hemp Production Program and the UNODC Manual for Cannabis Identification and Analysis mandate the quantification of both acidic precursors (THCA, CBDA) and their neutral decarboxylated products for total cannabinoid determination. The differential decarboxylation kinetics of THCA versus CBDA—with THCA requiring higher decarboxylation temperature and exhibiting 83.2% conversion efficiency under UNODC conditions versus 71.0% for CBDA [1]—necessitate compound-specific analytical standards for method validation and calibration. Laboratories performing HPLC-UV, UHPLC-MS/MS, or GC-MS cannabinoid profiling require authentic THCA reference standards to establish retention times, calibration curves, and decarboxylation efficiency corrections.

TRP Channel and T-Type Calcium Channel Pharmacology Research

THCA enables selective investigation of TRPA1, TRPM8, and T-type calcium channel pharmacology without confounding CB1/CB2 receptor activation. THCA exhibits negligible binding affinity at CB1 (Ki = 23.5 μM) and CB2 (Ki = 8.5 μM) [2], yet functions as an agonist at TRPA1 and TRPM8 channels while lacking the potent TRPV2 activation characteristic of neutral cannabinoids [3]. THCA also modulates recombinant human T-type calcium channels (Caᵥ3.2 and Caᵥ3.3) at low micromolar concentrations with significant effects on kinetics and voltage dependence [4]. This pharmacological profile makes THCA the appropriate compound for studies investigating TRPA1-mediated analgesia, TRPM8-mediated cooling sensation, or T-type calcium channel modulation in pain and epilepsy—applications where Δ⁹-THC would introduce confounding CB1-mediated psychoactivity and TRPV2 activation.

Non-Psychoactive Anti-Nausea and Anti-Emetic Drug Development

THCA serves as a lead compound for developing non-psychoactive anti-emetic therapeutics suitable for chemotherapy-induced nausea and vomiting (CINV) management in vulnerable populations. THCA potently reduces conditioned gaping in rats and vomiting in Suncus murinus via a CB1 receptor mechanism, yet does not produce the psychoactive effects associated with Δ⁹-THC [5]. Combinations of THCA with CBDA robustly reduce acute nausea at low doses in preclinical models [6]. This evidence positions THCA as a candidate for pediatric and geriatric anti-emetic development, where THC's psychoactivity limits clinical utility. Procurement of high-purity THCA enables formulation development, pharmacokinetic profiling, and eventual clinical trial material preparation.

Recombinant Cannabinoid Biosynthesis Platform Development

THCA is the primary analytical benchmark and product target for synthetic biology platforms engineering recombinant THCA synthase enzymes for fermentation-based cannabinoid production. Patent literature, including US 2023/069921, describes recombinant THCA synthase polypeptides and heterologous host cells for the biosynthesis of THCA from cannabigerolic acid (CBGA) [7]. Industrial biotechnology companies developing precision fermentation processes for cannabinoid production require authentic THCA reference material for enzyme activity assays, product identity verification, and downstream purification method development. THCA procurement enables accurate quantification of synthase conversion efficiency, validation of analytical methods for fermentation broth monitoring, and establishment of product purity specifications for biosynthetically derived cannabinoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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